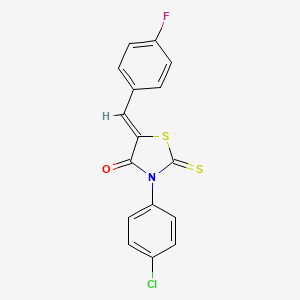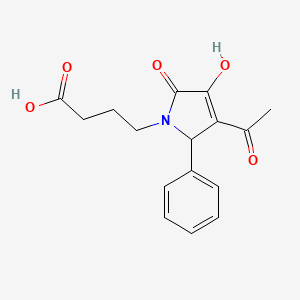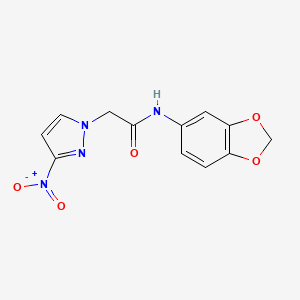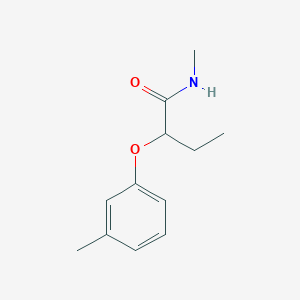![molecular formula C21H28N4O3 B6019776 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B6019776.png)
5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one typically involves multi-step organic reactions. The starting materials may include dimethylamine, 2-methylphenol, piperidine, and pyridazinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring and piperidine moiety may participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyridazinone derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, compounds like this are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action for 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 5-(Dimethylamino)-2-[2-[3-[(2-chlorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
- 5-(Dimethylamino)-2-[2-[3-[(2-fluorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Uniqueness
The uniqueness of 5-(Dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
5-(dimethylamino)-2-[2-[3-[(2-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-16-7-4-5-9-19(16)28-15-17-8-6-10-24(13-17)21(27)14-25-20(26)11-18(12-22-25)23(2)3/h4-5,7,9,11-12,17H,6,8,10,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPRABFGNELCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCN(C2)C(=O)CN3C(=O)C=C(C=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6019707.png)


![3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6019721.png)
![3-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid](/img/structure/B6019729.png)
![(4Z)-2-(4-fluorophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B6019734.png)
![2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B6019735.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)
![2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6019748.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B6019759.png)

![1-[3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6019782.png)

![4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6019799.png)
